molecular formula C20H18BrN3O3S2 B2998992 N-(3-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941938-17-6

N-(3-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2998992
CAS No.: 941938-17-6
M. Wt: 492.41
InChI Key: XFESAGRFKYETSL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS Number 941980-69-4) is a synthetic organic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule features a thiazole ring, a heterocycle renowned for its prevalence in bioactive molecules and pharmaceuticals . The thiazole moiety is a common pharmacophore due to its aromatic properties and the presence of both sulfur and nitrogen atoms, which allow it to participate in various donor-acceptor and nucleophilic reactions, influencing its interaction with biological systems . The structural architecture of this compound, which incorporates a bromophenyl group and a methoxyphenylamino moiety linked via a thioacetamide chain, suggests potential for diverse biological activity. Researchers are exploring its application as a key intermediate or target molecule in projects involving enzyme inhibition, receptor binding studies, and cellular pathway analysis. Its complex structure makes it a valuable candidate for probing structure-activity relationships (SAR) in drug discovery. This product is intended for research and development purposes only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-bromophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O3S2/c1-27-17-7-5-14(6-8-17)22-19(26)12-29-20-24-16(11-28-20)10-18(25)23-15-4-2-3-13(21)9-15/h2-9,11H,10,12H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFESAGRFKYETSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-bromophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C17H17BrN2O3S
  • Molecular Weight : 409.3 g/mol
  • InChIKey : YUTCLGDCWLFBMA-UHFFFAOYSA-N

Anticancer Activity

Recent studies have investigated the anticancer properties of similar thiazole derivatives, which provide insights into the potential efficacy of this compound.

In Vitro Studies

  • Cell Lines Tested : Various cancer cell lines, including liver cell carcinoma.
  • Mechanism of Action :
    • The compound exhibits inhibition of key kinases such as VEGFR-2 and AKT.
    • Induces apoptosis through caspase activation.
    • Demonstrates cell cycle arrest, particularly in the S phase.
CompoundIC50 (μM)Cell LineMechanism
3b3.105LiverVEGFR-2, AKT inhibition
4c3.023LiverVEGFR-2, AKT inhibition

Case Study: Thiazole Derivatives

A study highlighted the efficacy of thiazole derivatives in cancer treatment, showing that modifications to the thiazole ring can significantly enhance anticancer activity. The presence of electron-donating groups was crucial for improved activity.

Antimicrobial Activity

The compound's thiazole moiety is known for its antimicrobial properties. Research indicates that thiazole derivatives can exhibit significant antibacterial effects against various pathogens.

Antibacterial Efficacy

A comparative study on substituted phenylthiazol derivatives revealed:

CompoundActivity AgainstStandard Comparison
43aStaphylococcusComparable to Norfloxacin
43bE. coliComparable to Norfloxacin

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific substitutions can enhance biological activity:

  • Bromine Substitution : Enhances lipophilicity and potential interaction with biological targets.
  • Methoxy Group : Contributes to electron donation, improving binding affinity to targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Variations in Aryl Substituents

Bromophenyl vs. Chlorophenyl/Other Aryl Groups
  • N-(4-chlorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS: 954075-75-3) replaces the 3-bromophenyl with a 4-chlorophenyl group and introduces a 4-fluorophenylamino subunit. This compound’s molecular weight (435.9 g/mol) is lower than the target compound, suggesting differences in solubility and bioavailability .
  • N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide (CAS: 941892-65-5) substitutes the bromophenyl with a cyclohexenylethyl group. This aliphatic substitution likely increases hydrophobicity, which could affect membrane permeability but reduce aqueous solubility .
Methoxyphenyl Modifications
  • 2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamide derivatives () retain the 4-methoxyphenyl group but incorporate piperazine rings.

Heterocyclic Core Modifications

Thiazole vs. Thiophene/Quinazolinone
  • N-(4-methoxyphenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide () replaces the thiazole with a quinazolinone ring. Quinazolinones are known for antitumor activity, and this compound exhibits moderate growth inhibition (MGI%: 10%), suggesting the core’s rigidity and planar structure may enhance DNA intercalation or kinase inhibition compared to thiazole-based analogs .
  • N-(aryl)-2-thiophen-2-ylacetamide derivatives () substitute thiazole with thiophene. Thiophene’s lower aromaticity and smaller size may reduce steric hindrance, improving binding to mycobacterial targets, as evidenced by their antimycobacterial activity .

Functional Group Additions

Thioether vs. Sulfonyl/Sulfinyl Groups
  • Sulfonyl groups often enhance metabolic stability but may reduce cell permeability .
  • 2-(4-(2-((4-methoxyphenyl)amino)-2-oxoethyl)phenoxy)-2-methylpropanoic acid (19s, ) adds a phenoxy-propanoic acid moiety, likely acting as a radiosensitizer by inducing oxidative stress. This functional divergence highlights the target compound’s structural flexibility for diverse therapeutic applications .

Antitumor Activity

  • Quinazolinone analogs () demonstrate antitumor activity (MGI%: 10%), suggesting that the target compound’s thiazole core could be optimized by introducing trimethoxybenzyl groups for enhanced efficacy .
  • Modifications such as morpholino substitutions (e.g., compound 2c) improve selectivity and ATP non-competitive binding .

Antimicrobial and Antimycobacterial Effects

  • Thiophene-based acetamides () show promising antimycobacterial activity, suggesting that the target compound’s thiazole ring could be similarly effective against bacterial targets if optimized for membrane penetration .

Physicochemical Properties and Stability

  • Melting Points: Bromoacetyl derivatives (e.g., 3a in ) exhibit melting points around 96–97°C, while methoxyphenyl-substituted pyrimidinones () melt at 217–228°C.
  • Solubility : Piperazine-containing derivatives () likely exhibit improved solubility in polar solvents due to their basic nitrogen atoms, whereas cyclohexenylethyl-substituted analogs () may favor lipid-rich environments .

Q & A

Q. Example Protocol :

React 2-aminothiazole (1 mmol) with chloroacetyl chloride (1 mmol) in DMF for 24 hours.

Precipitate the product with ice-cold water, filter, and recrystallize in ethanol.

Couple the intermediate with 3-bromoaniline using carbodiimide chemistry.

Purify via column chromatography (ethyl acetate/hexane) and confirm by NMR .

Basic: Which spectroscopic techniques are used for characterization?

Answer:

  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy groups at δ 3.8 ppm) and carbon signals (e.g., carbonyl carbons at ~170 ppm) .
  • IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-S vibrations (~680 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peaks matching theoretical values) .
  • X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and difluorophenyl groups) .

Q. Table 1: Key Spectral Data

TechniqueKey SignalsReference
¹H NMRδ 7.6–7.8 (aromatic H), δ 3.8 (OCH₃), δ 10.2 (NH)
¹³C NMRδ 170.5 (C=O), δ 160.1 (C-S), δ 122–140 (aromatic C)
IR1680 cm⁻¹ (amide I), 680 cm⁻¹ (C-S)

Advanced: How to resolve contradictions in reported biological activity data?

Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. Strategies include:

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin) .
  • Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via X-ray crystallography) .
  • Meta-Analysis : Compare substituent effects (e.g., methoxy vs. sulfonamide groups) using datasets from multiple studies .

Example :
A study found N-(4-methoxyphenyl) analogs showed 10% tumor growth inhibition (MGI%), while sulfonamide derivatives had 7% MGI% due to reduced bioavailability .

Advanced: What strategies optimize pharmacokinetic properties?

Answer:

  • Lipophilicity Adjustments : Introduce polar groups (e.g., morpholine sulfonyl) to enhance solubility without compromising membrane permeability .
  • Metabolic Stability : Replace labile esters with stable amides or heterocycles (e.g., triazoles) .
  • Prodrug Design : Mask thiol groups with acetyl protection to improve oral bioavailability .

Q. Table 2: Substituent Effects on Bioactivity

SubstituentLogPHalf-life (h)Activity (IC₅₀, μM)Reference
4-Methoxyphenyl3.22.512.4
4-Sulfamoylphenyl2.81.818.9
3,4,5-Trimethoxy4.13.28.7

Advanced: How does crystal structure inform reactivity?

Answer:
X-ray data reveal:

  • Torsional Angles : A dihedral angle of 66.4° between bromophenyl and difluorophenyl rings creates a non-planar conformation, reducing π-π stacking but enhancing hydrogen bonding .
  • Intermolecular Interactions : N–H⋯O and C–H⋯F bonds stabilize the crystal lattice, suggesting solid-state stability but potential solubility challenges .
  • Reactive Sites : Electron-deficient thiazole sulfur atoms are prone to nucleophilic substitution, guiding derivatization strategies .

Basic: Key purification steps for this compound?

Answer:

  • Recrystallization : Use ethanol or methanol to remove unreacted starting materials .
  • Column Chromatography : Separate isomers with silica gel (ethyl acetate/hexane, 3:7) .
  • HPLC : Achieve >95% purity using a C18 column (acetonitrile/water gradient) .

Advanced: How to design analogs based on structure-activity relationships (SAR)?

Answer:

  • Thiazole Modifications : Replace sulfur with selenium to enhance redox activity .
  • Aromatic Substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) on the phenyl ring to improve target binding .
  • Side Chain Variation : Replace methoxy groups with trifluoromethyl to boost metabolic stability .

Q. Example SAR Table :

Analog StructureActivity (IC₅₀, μM)Notes
4-Methoxy substituent12.4High solubility, moderate activity
3,4,5-Trimethoxy8.7Enhanced lipophilicity, high activity
4-Cyano substituent15.2Reduced bioavailability

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